
2(1H)-Pyrimidinone, 5-(3-chlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenoxy)pyrimidin-2-ol is a heterocyclic aromatic compound that contains both pyrimidine and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenoxy)pyrimidin-2-ol typically involves the reaction of 3-chlorophenol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with a halogenated pyrimidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 5-(3-chlorophenoxy)pyrimidin-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenoxy)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxy or pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced phenoxy or pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenoxy)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloropyrimidin-2-ol: A simpler pyrimidine derivative with similar chemical properties.
3-chlorophenol: A phenolic compound with a chlorine substituent, used as a precursor in the synthesis.
Pyrimidine derivatives: Various pyrimidine-based compounds with different substituents.
Uniqueness
5-(3-chlorophenoxy)pyrimidin-2-ol is unique due to the presence of both phenoxy and pyrimidine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
5-(3-chlorophenoxy)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)15-9-5-12-10(14)13-6-9/h1-6H,(H,12,13,14) |
InChI Key |
OQXKUNREZFZTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CNC(=O)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13215644.png)
![(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13215649.png)
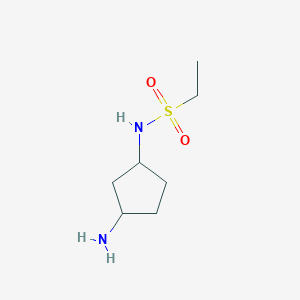

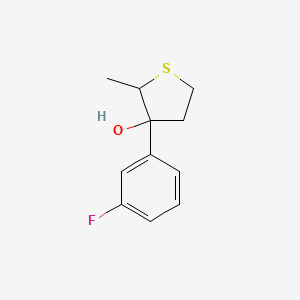
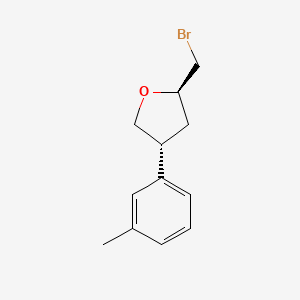


![4-{[(3-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13215675.png)
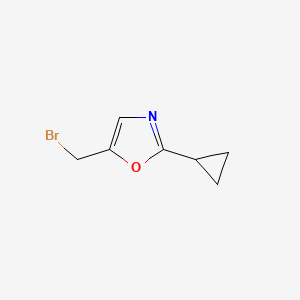
![3-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13215688.png)
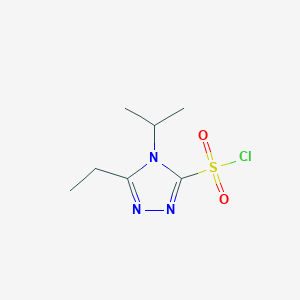
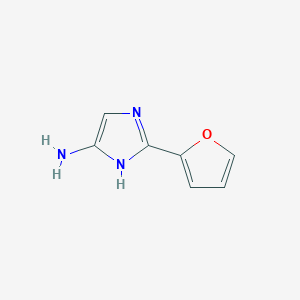
![1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13215720.png)
